

Chemical structure and properties of 3-Chloro-8-bromo-4-hydroxyquinoline

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Compound of Interest

Compound Name: 3-Chloro-8-bromo-4-hydroxyquinoline
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An In-Depth Technical Guide to **3-Chloro-8-bromo-4-hydroxyquinoline**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Chloro-8-bromo-4-hydroxyquinoline**, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural characteristics, physicochemical properties, plausible synthetic pathways, and potential applications, grounding all claims in established chemical principles and authoritative sources.

Introduction and Strategic Importance

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives, particularly 8-hydroxyquinolines (8-HQ), are recognized as "privileged structures" due to their ability to bind with high affinity to a diverse range of biological targets. The parent 8-HQ scaffold exhibits a wide spectrum of

biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects, largely attributed to its potent metal-chelating capabilities.[3][4][5][6]

The introduction of halogen atoms, such as chlorine and bromine, onto the quinoline nucleus is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions, often enhancing the therapeutic potential of the parent molecule.[2] **3-Chloro-8-bromo-4-hydroxyquinoline** represents a specific iteration of this strategy, combining the proven biological relevance of the 4-hydroxyquinoline core with the modulating effects of chloro and bromo substituents at the C3 and C8 positions, respectively. This guide elucidates the chemical and potential biological profile of this specific, sparsely documented molecule.

Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and internationally recognized identifiers.

Chemical Structure

The molecule consists of a quinoline ring system with a hydroxyl group at position 4, a chlorine atom at position 3, and a bromine atom at position 8. The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form, a critical aspect influencing its reactivity and biological interactions.

Caption: Chemical structure of **3-Chloro-8-bromo-4-hydroxyquinoline**.

Compound Identifiers

Precise data for **3-Chloro-8-bromo-4-hydroxyquinoline** is not widely available. The data presented below is for the closely related isomer, 3-Bromo-8-chloro-4-hydroxyquinoline, and serves as a reference point. Researchers should independently verify the properties of the title compound.

Identifier	Value	Source
IUPAC Name	3-Bromo-8-chloro-quinolin-4-ol	[7][8]
CAS Number	1065087-93-5	[7][8]
Molecular Formula	C ₉ H ₅ BrClNO	[7][8]
Molecular Weight	258.50 g/mol	[7][8]
Canonical SMILES	<chem>C1=CC=C2C(=C1Cl)N=C(C(=C2)O)Br</chem>	N/A
InChI Key	N/A	N/A

Physicochemical and Spectroscopic Profile

The physical and spectral properties of a compound are critical for its purification, characterization, and formulation. While experimental data for **3-Chloro-8-bromo-4-hydroxyquinoline** is scarce, a predictive analysis based on its constituent functional groups provides valuable insights.

Physicochemical Properties (Predicted)

Property	Predicted Value	Rationale and Comparative Insights
Physical State	Solid at STP	Similar poly-halogenated aromatic heterocycles are typically crystalline solids.[9]
Melting Point	>250 °C	The rigid, planar quinoline core combined with strong intermolecular interactions (hydrogen bonding from the -OH group, dipole-dipole from halogens) suggests a high melting point. For comparison, 8-bromo-4-hydroxyquinoline-3-carboxylic acid has a high melting point.[10]
Solubility	Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF).	The polar hydroxyl group is offset by the large, hydrophobic, and halogenated aromatic system. Solubility in water is expected to be low.
pKa	~7-8 (Phenolic Proton)	The electron-withdrawing effects of the quinoline nitrogen and halogen substituents would decrease the pKa of the hydroxyl group compared to phenol (pKa ~10), making it more acidic.

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is indispensable for structural verification. The following represents an expert prediction of the key spectral features.

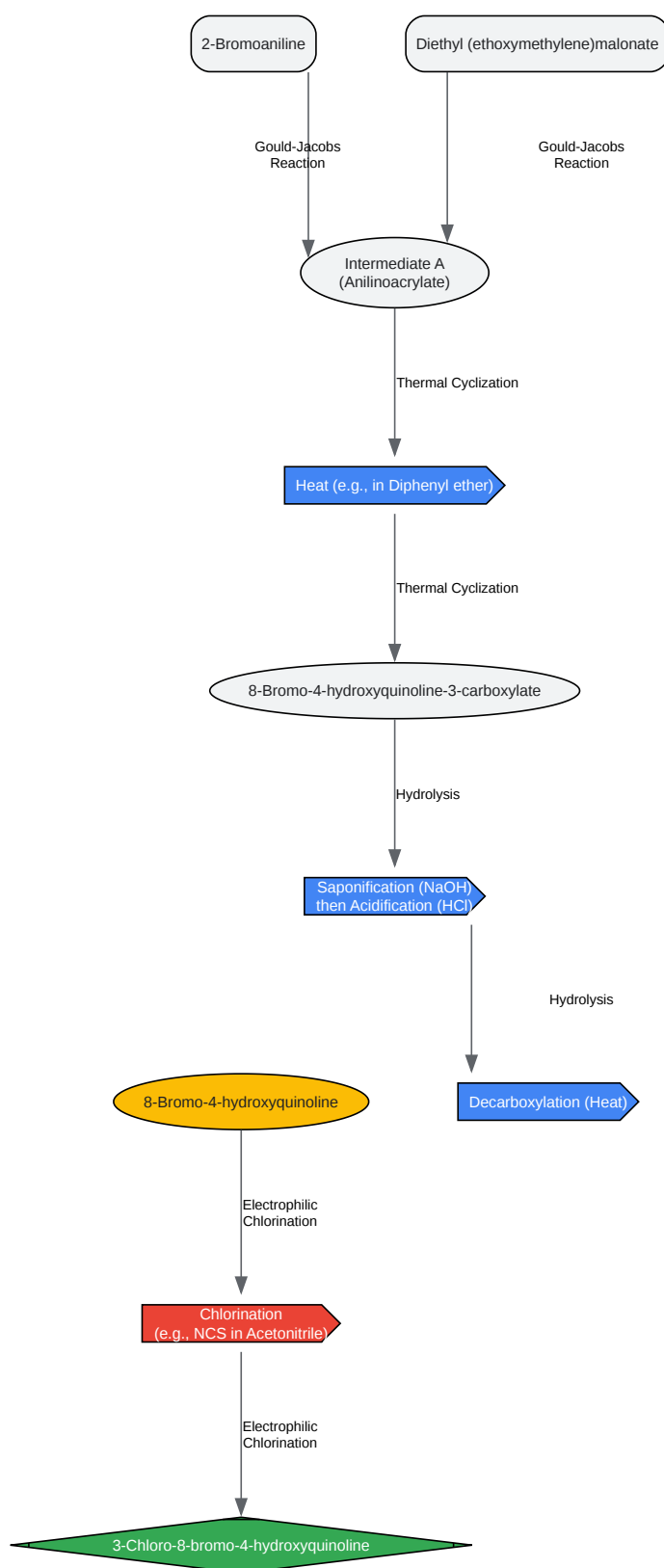
- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the substituted aromatic system.

- Aromatic Region (δ 7.0-9.0 ppm): Protons on the quinoline ring will appear in this region. The proton at C2 would likely be a singlet, shifted downfield due to the adjacent nitrogen. The three protons on the carbocyclic ring (at C5, C6, C7) would exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling.
- Hydroxyl Proton ($\delta >10$ ppm): The phenolic proton signal is expected to be a broad singlet at a very downfield chemical shift, which may be exchangeable with D_2O .
- ^{13}C NMR Spectroscopy:
 - Signals for the nine carbon atoms of the quinoline ring are expected between δ 110-155 ppm. The carbon bearing the hydroxyl group (C4) and the carbons adjacent to the nitrogen (C2, C8a) will be significantly deshielded. The carbons bonded to the halogens (C3 and C8) will also show characteristic shifts.
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A broad absorption band is expected in the range of $3200-3500\text{ cm}^{-1}$, characteristic of the hydrogen-bonded hydroxyl group.
 - C=C and C=N Stretches: Multiple sharp peaks between $1500-1650\text{ cm}^{-1}$ correspond to the aromatic ring and the imine bond within the quinoline system.
 - C-Cl and C-Br Stretches: Absorptions corresponding to the carbon-halogen bonds would appear in the fingerprint region, typically below 800 cm^{-1} .
- Mass Spectrometry (MS):
 - The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of both bromine (^{79}Br and ^{81}Br in $\sim 1:1$ ratio) and chlorine (^{35}Cl and ^{37}Cl in $\sim 3:1$ ratio). This will result in a cluster of peaks for the molecular ion (e.g., $[M]^+$, $[M+2]^+$, $[M+4]^+$) that is highly diagnostic.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While a specific, published synthesis for **3-Chloro-8-bromo-4-hydroxyquinoline** is not readily available, a logical and robust synthetic route can be designed based on established quinoline chemistry, such as the Gould-Jacobs reaction.^[11] The expertise of a synthetic chemist lies in selecting a sequence that controls regiochemistry. A plausible approach involves building the quinoline core first, followed by sequential, regioselective halogenation.



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Caption: Plausible synthetic workflow for **3-Chloro-8-bromo-4-hydroxyquinoline**.

Causality Behind Experimental Choices:

- **Starting Material:** 2-Bromoaniline is selected to definitively place the bromine atom at the C8 position of the final quinoline ring.
- **Gould-Jacobs Reaction:** This is a reliable method for constructing the 4-hydroxyquinoline core. The thermal cyclization step is typically high-yielding.
- **Hydrolysis and Decarboxylation:** The ester group at C3 is a necessary part of the Gould-Jacobs intermediate but is often removed to yield the parent quinoline. This two-step process is standard.
- **Regioselective Chlorination:** The final step is the most critical. The 4-hydroxyquinoline ring is activated towards electrophilic substitution. The C3 position is a likely site for chlorination using an electrophilic chlorine source like N-Chlorosuccinimide (NCS). The choice of solvent (e.g., acetonitrile or DMF) can influence the reaction's efficiency.

Chemical Reactivity

- **Keto-Enol Tautomerism:** The 4-hydroxy group is in equilibrium with its 4-keto (quinolone) form. This equilibrium is crucial for its biological activity and chemical reactions, such as N-alkylation.
- **Metal Chelation:** The nitrogen at position 1 and the hydroxyl group at position 4 can potentially chelate metal ions, though this is less pronounced than the classic 1,8-chelation seen in parent 8-hydroxyquinoline.[3] This property is fundamental to the biological activity of many quinoline derivatives.
- **Nucleophilic Aromatic Substitution:** The chlorine atom at the C3 position may be susceptible to displacement by strong nucleophiles, offering a handle for further derivatization to explore structure-activity relationships (SAR).

Potential Biological Activity and Applications

While direct biological data for **3-Chloro-8-bromo-4-hydroxyquinoline** is limited, its structural motifs suggest significant potential in drug development.

- **Anticancer Potential:** Many halogenated quinolines exhibit potent anticancer activity.[1] The mechanism often involves the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, or the induction of oxidative stress through metal chelation.[1] The lipophilicity imparted by the two halogen atoms could enhance cell membrane permeability, a desirable trait for drug candidates.
- **Antimicrobial and Antifungal Activity:** The 8-hydroxyquinoline scaffold is a known antimicrobial agent.[4][5] Halogenation, particularly at the C5 and C7 positions, is known to enhance this activity.[4] It is plausible that the 3-chloro and 8-bromo substitutions would confer significant antibacterial and antifungal properties.
- **Enzyme Inhibition:** 8-Hydroxyquinoline derivatives are known to inhibit a variety of enzymes, including 2-oxoglutarate oxygenases.[12] This inhibitory action presents therapeutic opportunities in oncology and other disease areas.

Experimental Protocol: Hypothetical Synthesis

This protocol describes a self-validating, step-by-step methodology for the synthesis of the intermediate, 8-Bromo-4-hydroxyquinoline, a critical precursor to the target molecule.

Synthesis of 8-Bromo-4-hydroxyquinoline (Intermediate)

Objective: To synthesize the core precursor required for the final chlorination step.

Materials:

- 2-Bromoaniline
- Diethyl (ethoxymethylene)malonate (DEEM)
- Diphenyl ether
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Ethanol

- Hexanes

Procedure:

- Step 1: Condensation Reaction
 - In a 250 mL round-bottom flask, combine 2-bromoaniline (10.0 g, 58.1 mmol) and diethyl (ethoxymethylene)malonate (13.2 g, 61.0 mmol, 1.05 eq).
 - Rationale: A slight excess of DEEM ensures the complete consumption of the starting aniline.
 - Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the 2-bromoaniline spot.
 - Upon completion, cool the mixture to approximately 60 °C and add hexanes to precipitate the crude anilinoacrylate intermediate. Filter the solid and wash with cold hexanes.
- Step 2: Thermal Cyclization
 - Add the dried intermediate from Step 1 to 100 mL of diphenyl ether in a three-neck flask equipped with a thermometer and a condenser.
 - Rationale: Diphenyl ether is a high-boiling solvent suitable for the high temperatures required for this intramolecular cyclization (Conrad-Limpach-Knorr reaction).
 - Heat the solution to 240-250 °C and maintain this temperature for 30-45 minutes. A precipitate of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate will form.
 - Cool the reaction mixture to room temperature, add hexanes to dilute the diphenyl ether, and filter the solid product. Wash thoroughly with hexanes to remove the solvent.
- Step 3: Saponification
 - Suspend the crude ester from Step 2 in a solution of 10% aqueous sodium hydroxide (100 mL).

- Heat the mixture to reflux (approx. 100 °C) for 2-3 hours until the solid completely dissolves, indicating the hydrolysis of the ester to the sodium salt of the carboxylic acid.
- Rationale: Saponification is a classic method to convert an ester to a carboxylic acid under basic conditions.
- Step 4: Decarboxylation
 - Cool the basic solution from Step 3 in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. A precipitate of 8-bromo-4-hydroxyquinoline-3-carboxylic acid will form.
 - Filter the solid, wash with water, and dry.
 - Place the dried carboxylic acid into a flask and heat it carefully above its melting point (typically >250 °C) until gas evolution (CO₂) ceases. This indicates the completion of decarboxylation.
 - Rationale: Thermal decarboxylation of the β-keto acid analogue is a standard procedure to remove the carboxyl group.
 - The resulting solid is the desired intermediate, 8-Bromo-4-hydroxyquinoline. Recrystallize from ethanol or another suitable solvent for purification. The structure should be confirmed using NMR and MS analysis.[\[9\]](#)[\[13\]](#)

Conclusion and Future Directions

3-Chloro-8-bromo-4-hydroxyquinoline is a molecule of significant interest, bridging the well-established biological activity of the 4-hydroxyquinoline core with the property-enhancing effects of dual halogenation. While experimental data on this specific isomer is not abundant, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and potential application. The proposed synthetic route offers a logical and feasible pathway for its preparation, enabling further investigation into its therapeutic potential. Future research should focus on the validated synthesis of this compound, a thorough evaluation of its anticancer and antimicrobial properties, and exploration of its structure-activity relationships to optimize it as a lead compound in drug discovery programs.

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